molecular formula C19H19N5O3S2 B6455721 2-tert-butyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549043-52-7

2-tert-butyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455721
CAS No.: 2549043-52-7
M. Wt: 429.5 g/mol
InChI Key: MTYAIHBCUNBYCV-UHFFFAOYSA-N
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Description

The compound 2-tert-butyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a fused heterocyclic molecule featuring an imidazo[1,2-b]pyridazine core. This scaffold consists of an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom between the two rings, a structural motif that has been extensively explored due to its synthetic versatility and pharmacological relevance .

Key structural features include:

  • Imidazo[1,2-b]pyridazine core: Provides a planar, aromatic framework conducive to π-π stacking interactions in biological targets.
  • 6-methanesulfonyl-1,3-benzothiazole moiety: The benzothiazole ring is a common pharmacophore in kinase inhibitors and anticancer agents, while the methanesulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, improving solubility and influencing electronic interactions with target proteins.
  • Carboxamide linkage: Facilitates hydrogen bonding with biological targets, a critical feature in drug-receptor interactions.

Properties

IUPAC Name

2-tert-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c1-19(2,3)15-10-24-16(21-15)8-7-13(23-24)17(25)22-18-20-12-6-5-11(29(4,26)27)9-14(12)28-18/h5-10H,1-4H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYAIHBCUNBYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

Electron-Withdrawing Groups : The target compound’s methanesulfonyl group contrasts with YPC-21867’s thiazolidinedione, which may confer distinct binding modes (e.g., hydrogen bonding vs. π-stacking).

Solubility Enhancements: Methanesulfonyl and methanesulfonate groups (target compound and YPC-21440 MsOH) improve solubility compared to non-sulfonated analogues.

Bulkier Substituents: The tert-butyl group in the target compound and YPC-21867 may reduce off-target interactions by sterically blocking non-specific binding pockets.

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